molecular formula C9H19NO4 B1280499 (R)-(+)-2-(Boc-Amino)-1,4-butanediol CAS No. 397246-14-9

(R)-(+)-2-(Boc-Amino)-1,4-butanediol

Cat. No. B1280499
M. Wt: 205.25 g/mol
InChI Key: KLRRFBSWOIUAHZ-SSDOTTSWSA-N
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Description

“®-(+)-2-(Boc-Amino)-1,4-butanediol” is a compound that involves the use of a Boc (tert-butyloxycarbonyl) protecting group . The Boc group is commonly used in peptide synthesis to protect the terminal amine of the peptide . Boc groups can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .


Synthesis Analysis

The synthesis of N-protected amino acids, such as “®-(+)-2-(Boc-Amino)-1,4-butanediol”, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . Another method involves the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H .


Molecular Structure Analysis

The molecular structure of “®-(+)-2-(Boc-Amino)-1,4-butanediol” involves a Boc group attached to an amino acid. The Boc group is stable under acidic conditions but can be cleaved under very mild basic conditions .


Chemical Reactions Analysis

The Boc group can be removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane .

Scientific Research Applications

Enantiopure Butanediol Production

One significant application of related compounds to (R)-(+)-2-(Boc-Amino)-1,4-butanediol is in the production of enantiopure butanediol. For example, Lian, Chao, and Zhao (2014) demonstrated the metabolic engineering of Saccharomyces cerevisiae to produce enantiopure (2R,3R)-butanediol (R-BDO) at high titer and yield, which is important for industrial applications such as solvents and polymers (Lian, Chao, & Zhao, 2014).

Synthesis of Pharmaceuticals and Industrial Compounds

Kataoka et al. (2013) and Liu et al. (2021) explored the production of (R)-1,3-butanediol, a valuable chemical used as a key intermediate in the synthesis of pharmaceuticals and several industrial compounds. Their research focused on genetically engineering Escherichia coli to produce 1,3-butanediol from glucose with high enantiomeric excess (Kataoka et al., 2013); (Liu, Cen, Liu, & Chen, 2021).

Chiral Auxiliary and Efficient Protecting Group

Aurell et al. (2014) focused on synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting the role of similar compounds in synthesizing complex molecules. This research has implications in the development of novel pharmaceuticals and fine chemicals (Aurell, Karlsson, Pontén, & Andersen, 2014).

Biocatalytic Routes for Commodity Chemicals

Yim et al. (2011) and Gascoyne et al. (2021) reported the development of biocatalytic routes for producing 1,4-butanediol from renewable carbohydrate feedstocks, demonstrating the potential of similar compounds in sustainable chemical production (Yim et al., 2011); (Gascoyne, Bommareddy, Heeb, & Malys, 2021).

properties

IUPAC Name

tert-butyl N-[(2R)-1,4-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRRFBSWOIUAHZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474647
Record name (R)-(+)-2-(Boc-Amino)-1,4-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-(Boc-Amino)-1,4-butanediol

CAS RN

397246-14-9
Record name 1,1-Dimethylethyl N-[(1R)-3-hydroxy-1-(hydroxymethyl)propyl]carbamate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-2-(Boc-Amino)-1,4-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-(BOC-Amino)-1,4-butanediol
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